3'-Deoxy-3'-acetamido-thymidine

Description

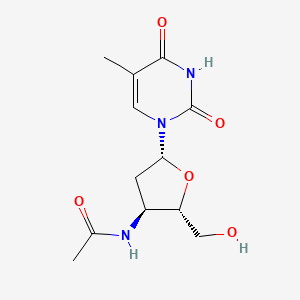

3'-Deoxy-3'-acetamido-thymidine is a thymidine analog characterized by structural modifications at the 3' position of the deoxyribose moiety. Specifically, the hydroxyl group at this position is replaced with an acetamido (-NHCOCH₃) group. This modification alters the compound’s biochemical properties, including its metabolic stability and interaction with enzymatic pathways, such as those involved in nucleotide synthesis or viral replication.

The compound is part of a broader class of nucleoside analogs investigated for antiviral and anticancer applications. Its synthesis often involves phosphorylation or conjugation reactions, as seen in derivatives like 3'-acetamido-3'-deoxythymidine 5'-phosphate disodium salt (Scheme II in ) .

Properties

Molecular Formula |

C12H17N3O5 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetamide |

InChI |

InChI=1S/C12H17N3O5/c1-6-4-15(12(19)14-11(6)18)10-3-8(13-7(2)17)9(5-16)20-10/h4,8-10,16H,3,5H2,1-2H3,(H,13,17)(H,14,18,19)/t8-,9+,10+/m0/s1 |

InChI Key |

OCWNRLPPKHGFCE-IVZWLZJFSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=O)C |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C |

Synonyms |

3'-acetamido-2',3'-dideoxythymidine 3'-acetamido-3'-deoxythymidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Insights :

- AZT (): The azido group confers resistance to enzymatic degradation, enabling prolonged antiviral activity. AZT exhibits potent anti-HIV activity (EC₅₀ = 0.01 µM) but notable cytotoxicity (CC₅₀ = 50 µM) in MT-4 cells .

- FLT (): The fluoro substitution allows incorporation into DNA, making it a marker for cellular proliferation. FLT uptake correlates strongly with Ki-67 indices (r = 0.87) in malignant lesions .

- This compound : The acetamido group may improve solubility and reduce toxicity compared to AZT, though direct cytotoxicity data are lacking. Its synthesis via H-phosphonate chemistry () suggests utility in prodrug formulations .

Antiviral Activity

Imaging and Proliferation Assessment

- FLT : Widely used in PET imaging due to its specificity for malignant lesions. In gliomas, FLT uptake (SUV = 3.2 ± 1.1) outperforms 11C-4DST in tumor-to-background contrast .

- This compound: Not yet evaluated in imaging, but the acetamido group could alter pharmacokinetics, warranting studies on uptake and retention.

Toxicity and Selectivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.